A dopamine D2 antagonist that is used as an antiemetic.
Reglan
CAS No.: 54143-57-6
Cat. No.: VC0535285
Molecular Formula: C14H23Cl2N3O2
Molecular Weight: 336.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 54143-57-6 |
---|---|
Molecular Formula | C14H23Cl2N3O2 |
Molecular Weight | 336.3 g/mol |
IUPAC Name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride |
Standard InChI | InChI=1S/C14H22ClN3O2.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H |
Standard InChI Key | RVFUNJWWXKCWNS-UHFFFAOYSA-N |
SMILES | CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.O.Cl |
Canonical SMILES | CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl |
Appearance | Solid powder |
Chemical Structure and Physicochemical Properties
Metoclopramide (C₁₄H₂₂ClN₃O₂) is a substituted benzamide derivative with a molecular weight of 299.8 g/mol. Its structure includes a chloro-substituted benzene ring connected to a prokinetic ethylamino group, which facilitates binding to dopamine and serotonin receptors . The compound exists as a white crystalline powder, freely soluble in water and ethanol, with a pKa of 9.6, favoring ionization in gastric fluid.
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₂ClN₃O₂ |
Molecular Weight | 299.8 g/mol |
Solubility | Water: 50 mg/mL |
Half-Life | 5–6 hours |
Protein Binding | 30% |
Metabolism | Hepatic (CYP2D6) |
Mechanism of Action
Metoclopramide exerts prokinetic effects through dual modulation of dopaminergic and serotonergic pathways :
-
Dopamine D2 Receptor Antagonism: By blocking inhibitory D2 receptors in the gastrointestinal tract, metoclopramide disinhibits acetylcholine release, increasing lower esophageal sphincter (LES) pressure and enhancing antral contractions. This accelerates gastric emptying and reduces reflux .
-
Serotonin 5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on cholinergic neurons further stimulates acetylcholine release, amplifying gastric motility and duodenal peristalsis .
-
Antiemetic Action: Central D2 receptor blockade in the chemoreceptor trigger zone (CTZ) suppresses nausea and vomiting induced by chemotherapy, migraines, or postoperative states .
In diabetic gastroparesis, metoclopramide counteracts dopamine-mediated inhibition of gastric smooth muscle, reducing symptoms like bloating and postprandial fullness .
Pharmacokinetics and Metabolism
Metoclopramide demonstrates linear pharmacokinetics with 80–85% oral bioavailability. Peak plasma concentrations occur within 1–2 hours post-ingestion, with a volume of distribution of 3.5 L/kg . Approximately 30% binds to plasma proteins, primarily albumin. Hepatic metabolism via CYP2D6 yields inactive metabolites, while 20–30% is excreted unchanged in urine . Dose adjustments are necessary in renal impairment (creatinine clearance <40 mL/min) to prevent accumulation .
Parameter | Value |
---|---|
Bioavailability | 80–85% |
Tₘₐₓ | 1–2 hours |
Elimination Half-Life | 5–6 hours |
Excretion | Urine (85%), Feces (15%) |
Clinical Indications and Dosage Regimens
The U.S. FDA approves metoclopramide for :
Indication | Dosage Form | Recommended Dose |
---|---|---|
Diabetic Gastroparesis | Oral Tablet | 10 mg 4× daily (30 min before meals and bedtime) |
GERD | Oral Tablet | 10–15 mg up to 4× daily |
Chemotherapy-Induced Nausea | IV Injection | 1–2 mg/kg 30 min before chemotherapy |
Adverse Effects and Risk Mitigation
Metoclopramide’s adverse effect profile correlates with dopamine receptor blockade :
Adverse Effect | Incidence | Management |
---|---|---|
Tardive Dyskinesia | 1–10% | Discontinue immediately |
Akathisia | 10–25% | Reduce dose or switch |
Sedation | 15–20% | Avoid driving |
Hyperprolactinemia | 5–15% | Monitor for galactorrhea |
The black box warning mandates limiting treatment to ≤12 weeks. In a 2009 cohort study, tardive dyskinesia incidence rose to 15% with >3 months of use . Risk factors include female sex, diabetes, and concurrent antipsychotics .
Historical Development and Regulatory Status
Developed by Louis Justin-Besançon and Charles Laville in 1964, metoclopramide was commercialized as Primperan by Laboratoires Delagrange . The U.S. approval followed in 1979 under A.H. Robins (later Wyeth) . Despite generic availability post-1985, it remains on the WHO Essential Medicines List for its cost-effectiveness in low-resource settings .
Drug Interactions and Contraindications
Metoclopramide interacts with :
-
Antipsychotics (e.g., risperidone): Synergistic D2 blockade exacerbates extrapyramidal symptoms.
-
Opioids: Antagonizes prokinetic effects, worsening constipation.
-
CYP2D6 Inhibitors (e.g., fluoxetine): Increases metoclopramide exposure by 40–50%.
Contraindications include gastrointestinal obstruction, pheochromocytoma, and epilepsy .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume